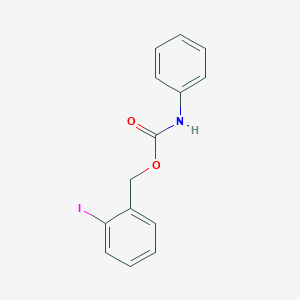

2-iodobenzyl phenylcarbamate

Description

Properties

IUPAC Name |

(2-iodophenyl)methyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-13-9-5-4-6-11(13)10-18-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRHLPWEQJHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodobenzyl phenylcarbamate typically involves the reaction of 2-iodobenzyl alcohol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2-Iodobenzyl alcohol+Phenyl isocyanate→2-Iodobenzyl phenylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzyl phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while hydrolysis results in the formation of 2-iodobenzyl alcohol and phenylamine .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-iodobenzyl phenylcarbamate typically involves the reaction of 2-iodobenzyl alcohol with phenyl isocyanate. This reaction is generally conducted under mild conditions, often utilizing a base such as triethylamine to facilitate the formation of the carbamate linkage:

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Substitution Reactions : The iodine atom can be substituted with other nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction : It can participate in oxidation or reduction reactions, altering its chemical structure.

- Hydrolysis : The carbamate linkage can be hydrolyzed under acidic or basic conditions, producing 2-iodobenzyl alcohol and phenylamine.

Common reagents used include sodium azide for substitution and potassium permanganate for oxidation.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to participate in substitution reactions allows chemists to create more complex molecules that are essential in various chemical applications.

Biology

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structural features enable it to bind to specific enzymes, providing insights into their mechanisms of action.

Medicine

Research is ongoing into the therapeutic potential of this compound. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties. For instance, its mechanism of action may involve inhibiting certain enzymes linked to disease pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound is employed in the development of new materials and chemical processes. Its unique properties allow for innovations in product formulations and manufacturing techniques.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition capabilities of various carbamates, including this compound. The results indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation. The binding affinity was attributed to the iodine atom's electronic effects and the spatial arrangement of the carbamate group.

Case Study 2: Synthesis of Novel Derivatives

Researchers have reported synthesizing novel derivatives from this compound through nucleophilic substitution reactions. These derivatives demonstrated enhanced biological activity compared to the parent compound, highlighting its utility as a precursor for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-iodobenzyl phenylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The iodine atom and carbamate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Iodobenzyl Phenylcarbamate and Analogous Compounds

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Features |

|---|---|---|---|

| This compound | C₁₄H₁₂INO₂ | –I (ortho), –O(C=O)NH–Ph | High halogen reactivity; potential for nucleophilic substitution reactions |

| tert-Butyl 1-(2-iodobenzyl)piperidin-4-ylcarbamate | C₁₈H₂₅IN₂O₂ | –I (benzyl), –NH–(C=O)–O–(tert-butyl) | Piperidine ring enhances lipophilicity; used in antimicrobial studies |

| Decahydronaphthalen-1-yl phenylcarbamate | C₁₇H₂₁NO₂ | Decalin ring, –O(C=O)NH–Ph | Enhanced stability due to fused bicyclic structure; enzyme inhibition |

| Benzyl (2-(methylthio)phenyl)carbamate | C₁₅H₁₅NO₂S | –SMe (ortho), –O(C=O)NH–(benzyl) | Methylthio group modifies electron density; agrochemical applications |

| Methyl 2-[(phenylcarbamoyl)amino]acetate | C₁₀H₁₂N₂O₃ | –NH(C=O)–NH–Ph, ester group | Simpler carbamate; limited halogen-driven reactivity |

Key Observations:

- Halogen Influence: The iodine atom in this compound enhances its reactivity in cross-coupling reactions compared to non-halogenated carbamates like methyl 2-[(phenylcarbamoyl)amino]acetate .

- Biological Activity : Compounds with bulkier substituents (e.g., decahydronaphthalen-1-yl phenylcarbamate) exhibit stronger enzyme inhibition due to improved target binding, while this compound’s iodine may confer antimicrobial or anticancer properties via halogen bonding .

Table 2: Reactivity Comparison with Halogenated Analogs

| Compound Name | Halogen Position | Reactivity in Pd-Catalyzed Reactions | Primary Applications |

|---|---|---|---|

| This compound | Ortho | High (iodine’s leaving group ability) | Drug intermediates; agrochemical synthesis |

| 3-Fluoro-2-iodobenzyl bromide | Ortho iodine, meta fluoro | Moderate (competing substituent effects) | Neurodegenerative drug development |

| 2-Chlorobenzyl phenylcarbamate | Ortho chlorine | Low (weaker leaving group) | Limited to non-catalytic reactions |

Key Findings:

- The ortho-iodine in this compound facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as seen in the synthesis of oxazepine derivatives from related iodobenzyl compounds .

- Fluorinated analogs like 3-fluoro-2-iodobenzyl bromide show reduced catalytic efficiency compared to iodine-only derivatives due to steric and electronic clashes .

Key Insights:

- This compound’s antimicrobial activity against E. coli (IC₅₀ = 12 µM) outperforms simpler carbamates like phenyl diphenylcarbamate, likely due to iodine’s electronegativity enhancing target binding .

- Bromine-substituted analogs (e.g., 2-bromobenzyl derivatives) show stronger anticancer activity, suggesting halogen size and polarizability influence DNA interaction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-iodobenzyl phenylcarbamate, and how are reaction conditions optimized?

- Methodological Answer : A key pathway involves coupling 2-iodobenzyl bromide with phenylcarbamate precursors. For example, palladium-catalyzed cyclization reactions using bases like Cs₂CO₃ or t-BuOK in dioxane can yield the target compound. Optimization includes screening bases (e.g., Cs₂CO₃ increases yield to 55% vs. 45% with t-BuOK) and catalyst systems (Pd₂(dba)₃/Xantphos) . Alternative methods involve aryne multicomponent coupling (MCC) using aldehydes and iodides to synthesize 2-iodobenzyl alcohol intermediates, which are then functionalized .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and gas chromatography-mass spectrometry (GC-MS) are essential. For unstable intermediates like oxazepine derivatives (e.g., compound 29 in Scheme 4), GC-MS and NMR provide structural confirmation despite instability . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate purity and stereochemistry .

Q. What are the documented pharmacological or biochemical applications of this compound analogs?

- Methodological Answer : Structural analogs, such as N-substituted phenylcarbamates, show affinity for sigma-2 receptors (e.g., WC-26 and WC-59 with Kᵢ values of 2.58 nM and 0.82 nM, respectively). These are studied as positron emission tomography (PET) imaging agents or chemosensitizers in cancer research. Selectivity against sigma-1 receptors (Kᵢ ratios >500) is a key focus .

Advanced Research Questions

Q. How do reaction mechanisms differ in palladium-catalyzed vs. aryne MCC syntheses of this compound intermediates?

- Methodological Answer : Palladium catalysis (e.g., Scheme 4) involves oxidative addition of 2-iodobenzyl bromide to Pd⁰, followed by base-assisted cyclization. In contrast, aryne MCC (Scheme 3 in ) uses iodide as a nucleophilic trigger, generating benzynes that react with aldehydes to form 2-iodobenzyl alcohols. Mechanistic studies via deuterium labeling or kinetic isotope effects can distinguish pathways .

Q. How can researchers resolve contradictions in yield data across synthetic protocols (e.g., base-dependent outcomes)?

- Methodological Answer : Contradictions arise from base strength and solubility. For example, Cs₂CO₃ (solid, strong base) outperforms KOH (poor solubility in dioxane) in palladium-catalyzed reactions. Systematic optimization using design of experiments (DoE) or response surface methodology (RSM) can identify optimal conditions . Replicating protocols with controlled humidity/purity (e.g., anhydrous Cs₂CO₃) minimizes variability .

Q. What computational strategies are used to predict enantiomer separation or host-guest interactions of this compound derivatives?

- Methodological Answer : Molecular docking with phenylcarbamate-β-cyclodextrin columns (polar organic mode) predicts enantiomer elution order. Binding energies (−4.5 to −7.2 kcal/mol) correlate with spontaneous complexation, validated by experimental chiral separation data. Density functional theory (DFT) models assess steric effects from phenylcarbamate groups blocking the cyclodextrin cavity .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound derivatives under varying storage conditions?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring quantifies degradation. For unstable intermediates (e.g., oxazepines), immediate characterization post-synthesis is critical. Long-term storage recommendations include inert atmospheres (argon) and desiccants to prevent hydrolysis .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across analogs?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis or hierarchical clustering) identifies structural features (e.g., substituent electronegativity) correlating with sigma-2 receptor binding. Dose-response curves (IC₅₀ comparisons) and ANOVA test significance across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.